![molecular formula C15H14F3NO B3172125 2-(4-Ethylphenoxy)-5-(trifluoromethyl)aniline CAS No. 946715-54-4](/img/structure/B3172125.png)
2-(4-Ethylphenoxy)-5-(trifluoromethyl)aniline
Overview
Description
“2-(4-Ethylphenoxy)-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C15H14F3NO . It has a molecular weight of 281.27 .
Molecular Structure Analysis
The molecular structure of “2-(4-Ethylphenoxy)-5-(trifluoromethyl)aniline” consists of a trifluoromethyl group (-CF3), an ethylphenoxy group (-OC6H4C2H5), and an aniline group (-NH2) attached to a benzene ring .Scientific Research Applications
Synthesis and Chemical Applications
New Synthesis Methods : A novel synthesis approach for 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones was discovered, utilizing N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines and diethyl malonate, revealing a versatile pathway for generating complex molecules with trifluoromethylated structures (Gong & Kato, 2004).
Ortho-C-H Imidation : The use of 2-Fluoro-5-(trifluoromethyl)aniline as a monodentate transient directing group facilitated the Ru(II)-catalyzed intermolecular direct ortho-C-H imidation of benzaldehydes, paving the way for efficient synthesis of valuable organic scaffolds like quinazoline and fused isoindolinone (Wu et al., 2021).
Material Science and Polymer Research
Metal Complexes and Antiproliferative Activity : Cu(II) and Pd(II) complexes involving CF3-bearing salicylaldimine ligands, derived from 2-fluoro-5-(trifluromethyl)aniline, were synthesized and their structural, redox-reactivity, and antiproliferative properties against certain cell lines were studied, offering insights into the potential biomedical applications of these compounds (Kasumov et al., 2016).
Polyimide Synthesis : Novel polyimides were synthesized using 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl)anilide, highlighting the compound's utility in creating materials with desirable properties like high thermal stability, excellent solubility, and promising electro-optical applications (Myung et al., 2003).
properties
IUPAC Name |
2-(4-ethylphenoxy)-5-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-2-10-3-6-12(7-4-10)20-14-8-5-11(9-13(14)19)15(16,17)18/h3-9H,2,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISWBUSKFOGCAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenoxy)-5-(trifluoromethyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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